molecular formula C13H21ClN2O2S B13208559 [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride

[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride

Cat. No.: B13208559
M. Wt: 304.84 g/mol
InChI Key: CNUCDTKGSSFXIP-UHFFFAOYSA-N
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Description

[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its imidazo[1,2-a]pyridine core, which is a fused bicyclic system, and a methanesulfonyl chloride functional group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride typically involves multi-step organic synthesis. The starting materials often include imidazo[1,2-a]pyridine derivatives, which undergo alkylation, sulfonylation, and chlorination reactions. The reaction conditions usually involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Addition Reactions: The imidazo[1,2-a]pyridine core can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Triethylamine, pyridine.

    Solvents: Dichloromethane, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing diverse chemical libraries.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The imidazo[1,2-a]pyridine core is known for its bioactivity, making it a target for drug discovery.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyridine core may also interact with specific binding sites, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine]
  • [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonamide

Uniqueness

Compared to similar compounds, [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is unique due to the presence of the methanesulfonyl chloride group. This functional group imparts distinct reactivity and allows for a wider range of chemical modifications and applications.

Properties

Molecular Formula

C13H21ClN2O2S

Molecular Weight

304.84 g/mol

IUPAC Name

[2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride

InChI

InChI=1S/C13H21ClN2O2S/c1-9(2)10(3)13-11(8-19(14,17)18)16-7-5-4-6-12(16)15-13/h9-10H,4-8H2,1-3H3

InChI Key

CNUCDTKGSSFXIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=C(N2CCCCC2=N1)CS(=O)(=O)Cl

Origin of Product

United States

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